Monoeicosanoin - 30208-87-8

Monoeicosanoin

Catalog Number: EVT-410832
CAS Number: 30208-87-8
Molecular Formula: C23H46O4
Molecular Weight: 386.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-icosanoylglycerol is a 1-monoglyceride resulting from the formal condensation of the carboxy group of icosanoic acid with one of the primary hydroxy groups of glycerol. It has a role as a plant metabolite. It derives from an icosanoic acid.
Source and Classification

Monoeicosanoin is classified under the category of fatty alcohols, which are aliphatic compounds characterized by a long hydrocarbon chain with a hydroxyl group (-OH) at one end. It is specifically an alcohol derived from eicosanoic acid, which consists of twenty carbon atoms. The compound can be sourced from various natural oils, including jojoba oil and certain waxes, making it a subject of interest in both cosmetic formulations and biofuel research.

Synthesis Analysis

Methods of Synthesis

Monoeicosanoin can be synthesized through several methods, including:

  1. Reduction of Fatty Acids: The most common method involves the reduction of eicosanoic acid using reducing agents such as lithium aluminum hydride or sodium borohydride. This process converts the carboxylic acid group (-COOH) into a primary alcohol (-OH).
  2. Hydrolysis of Waxes: Natural waxes containing eicosanoic acid can be hydrolyzed to yield monoeicosanoin. This method often employs enzymatic or chemical hydrolysis techniques.
  3. Microbial Fermentation: Certain microorganisms can produce long-chain fatty alcohols through fermentation processes. Genetic engineering may enhance the yield of monoeicosanoin from microbial sources.

Technical Details

The reduction process typically requires careful control of temperature and reaction time to ensure high yields and purity. For instance, lithium aluminum hydride reduction is usually conducted under an inert atmosphere to prevent moisture interference.

Molecular Structure Analysis

Data

  • Molecular Weight: 314.5 g/mol
  • Melting Point: Approximately 36 °C
  • Boiling Point: Approximately 360 °C
  • Solubility: Sparingly soluble in water; soluble in organic solvents like ethanol and chloroform.
Chemical Reactions Analysis

Reactions

Monoeicosanoin participates in various chemical reactions typical for fatty alcohols:

  1. Esterification: Monoeicosanoin can react with acids to form esters, which are commonly used in cosmetic formulations.
  2. Oxidation: Under oxidative conditions, monoeicosanoin can be converted into corresponding aldehydes or fatty acids.
  3. Hydrogenation: The unsaturated forms of fatty acids can undergo hydrogenation to yield monoeicosanoin.

Technical Details

The esterification process often utilizes catalysts such as sulfuric acid to enhance reaction rates, while oxidation reactions may employ oxidizing agents like potassium permanganate or chromium trioxide.

Mechanism of Action

Process

Monoeicosanoin exhibits various biological activities attributed to its long-chain structure:

  1. Cell Membrane Integrity: As a component of cellular membranes, it helps maintain fluidity and stability.
  2. Antimicrobial Properties: Monoeicosanoin has demonstrated antimicrobial activity against certain pathogens, likely due to its ability to disrupt lipid membranes.
  3. Skin Barrier Function: In cosmetic applications, it enhances skin hydration by forming a barrier that reduces transepidermal water loss.

Data

Studies indicate that monoeicosanoin's effectiveness in enhancing skin barrier function correlates with its concentration and molecular weight.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White solid at room temperature.
  • Odor: Mild characteristic odor.
  • Density: Approximately 0.82 g/cm³.

Chemical Properties

Applications

Scientific Uses

Monoeicosanoin finds applications across various fields:

  1. Cosmetics and Personal Care Products: Utilized as an emollient and thickening agent in creams and lotions.
  2. Pharmaceuticals: Investigated for its potential as a drug delivery vehicle due to its biocompatibility.
  3. Biofuels: Explored as a renewable energy source derived from biomass through microbial fermentation processes.
Introduction to Monoeicosanoin and Eicosanoid Biochemistry

Definition and Structural Classification of Monoeicosanoin

Monoeicosanoin (also termed 1-eicosanoylglycerol or 1-monoarachidin) is a monoacylglycerol (MAG) characterized by a glycerol molecule esterified at the sn-1 position with eicosanoic acid (arachidic acid), a saturated 20-carbon fatty acid (C20:0). Its molecular formula is C₂₃H₄₆O₄, with a molecular weight of 386.62 g/mol. Unlike classical eicosanoids—oxygenated derivatives of 20-carbon polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA; C20:4 ω-6)—monoeicosanoin itself is not an eicosanoid. However, it occupies a unique niche in lipid biochemistry due to its structural relationship to eicosanoid precursors. Its saturated acyl chain renders it metabolically stable compared to PUFA-derived eicosanoids, which are rapidly synthesized de novo upon cell stimulation and have half-lives of seconds to minutes [1] [3].

Structurally, monoeicosanoin belongs to the neutral glycerolipids, contrasting with the acidic or cyclic structures of prostaglandins (PGs), thromboxanes (TXs), leukotrienes (LTs), and lipoxins (LXs). While eicosanoids act primarily as autocrine/paracrine signaling molecules mediating inflammation, immunity, and vascular tone, monoeicosanoin may function as an intermediate in lipid metabolism or a modulator of membrane properties. Its potential biological roles stem from its capacity to interact with lipid-processing enzymes or receptors, though it lacks the potent bioactivity of oxygenated eicosanoids like PGE₂ or LTB₄ [3] [7] [9].

Table 1: Structural Classification of Monoeicosanoin vs. Classical Eicosanoids

CharacteristicMonoeicosanoinClassical Eicosanoids (e.g., PGE₂, LTB₄)
Core StructureGlycerol + saturated C20 FA (ester bond)Oxygenated PUFA derivatives (e.g., AA, EPA)
BiosynthesisEnzymatic esterificationOxygenation via COX, LOX, CYP450 enzymes
Primary PrecursorEicosanoic acid (C20:0)Arachidonic acid (AA; C20:4 ω-6)
BioactivityMetabolic intermediate/membrane effectsPotent signaling molecules (nM-pM range)
StabilityHigh (saturated chain)Low (rapid enzymatic inactivation)

Historical Evolution of Eicosanoid Research

The discovery of eicosanoids began in the 1930s when Ulf von Euler identified a lipid fraction in human seminal plasma that stimulated uterine contractions, initially termed "prostaglandin" due to its presumed prostate origin [4] [6]. However, the structural elucidation of prostaglandins PGE₁ and PGF₁α by Bergström and Sjövall in the 1960s revealed their derivation from dihomo-γ-linolenic acid (DGLA; C20:3 ω-6). This breakthrough was followed by Bergström and Samuelsson's identification of arachidonic acid (AA) as the precursor to the predominant "Series 2" prostaglandins (e.g., PGE₂) [6] [8].

The 1970s marked a transformative era:

  • 1971: Vane demonstrated that aspirin (acetylsalicylic acid) inhibited prostaglandin synthesis, explaining its anti-inflammatory effects and earning the 1982 Nobel Prize alongside Bergström and Samuelsson [6].
  • 1973: Samuelsson discovered thromboxane A₂ (TXA₂), a potent platelet aggregator and vasoconstrictor, and prostacyclin (PGI₂), its vasodilatory antagonist, revealing a crucial vascular homeostasis axis [6] [8].
  • 1979: Samuelsson identified leukotrienes (LTs) as the "slow-reacting substance of anaphylaxis" (SRS-A), linking AA metabolism via lipoxygenases to asthma and allergy [6].

The 1980s–2000s saw the characterization of lipoxins (LXs) (1984) and specialized pro-resolving mediators (SPMs)—resolvins, protectins, and maresins—derived from ω-3 PUFAs (EPA, DHA). SPMs, particularly those formed via aspirin-triggered epimers (e.g., 15-epi-LXA₄), underscored eicosanoids' role in actively resolving inflammation, not just initiating it [2] [8]. Monoeicosanoin research remains nascent compared to these oxygenated eicosanoids, with studies focusing on its synthesis as a model MAG or potential excipient.

Table 2: Key Milestones in Eicosanoid Research

EraDiscoveryKey ResearchersSignificance
1930sBioactive lipids in seminal plasmavon EulerCoined term "prostaglandin"
1960sPGE₁/PGF₁α structures; AA as precursorBergström, SjövallEstablished PUFA-eicosanoid link
1971Aspirin inhibits COXVaneExplained NSAID mechanism; Nobel Prize (1982)
1973TXA₂ and PGI₂SamuelssonIdentified vasoactive thromboxanes/prostacyclins
1979Leukotrienes (SRS-A)SamuelssonLinked LOX pathway to inflammation/allergy
1984Lipoxins (LXs)SerhanFirst SPMs; anti-inflammatory resolution
2000sResolvins, Protectins, MaresinsSerhanExpanded ω-3 PUFA-derived SPM families

Role of Polyunsaturated Fatty Acids (PUFAs) in Eicosanoid Synthesis

Eicosanoid synthesis is intrinsically governed by the availability and structure of 20-carbon PUFAs liberated from membrane phospholipids by phospholipase A₂ (PLA₂). Three major PUFAs serve as substrates:

  • Arachidonic acid (AA; C20:4 ω-6): The most abundant precursor, yielding "Series 2" prostanoids (PGE₂, TXA₂) and "Series 4" leukotrienes (LTB₄, LTC₄), which are predominantly pro-inflammatory and pro-thrombotic [1] [3] [8].
  • Eicosapentaenoic acid (EPA; C20:5 ω-3): Generates "Series 3" prostanoids (PGE₃, TXA₃) and "Series 5" leukotrienes (LTB₅), often with reduced bioactivity (e.g., TXA₃ lacks platelet-aggregating effects). EPA also gives rise to E-series resolvins (RvE1, RvE2), potent SPMs that resolve inflammation [1] [8].
  • Dihomo-γ-linolenic acid (DGLA; C20:3 ω-6): Produces "Series 1" prostanoids (PGE₁, PGI₁), which are generally anti-inflammatory and vasodilatory [1] [10].

The PUFA substrate competition profoundly influences eicosanoid profiles. The ω-6/ω-3 dietary ratio (ideally ≤4:1) dictates membrane composition. High ω-6 intake promotes AA-derived eicosanoids, exacerbating inflammation, while ω-3-rich diets favor EPA/DHA-derived SPMs. Critically, Δ6-desaturase, the rate-limiting enzyme converting linoleic acid (LA; ω-6) and α-linolenic acid (ALA; ω-3) to AA and EPA, is impaired by aging, diabetes, alcohol, and vitamin deficiencies, skewing eicosanoid synthesis [2] [8].

Monoeicosanoin's saturated chain precludes oxygenation by COX, LOX, or CYP450 enzymes. However, it may indirectly modulate eicosanoid pathways by:

  • Altering membrane fluidity and PLA₂ accessibility to PUFA-containing phospholipids.
  • Serving as a substrate for monoacylglycerol lipase (MAGL), releasing eicosanoic acid—a weak competitor for AA-metabolizing enzymes.
  • Influencing the Lands' cycle, which remodels phospholipids by deacylation/reacylation, potentially affecting PUFA incorporation [2] [7] [9].

Enzymatic pathways diverge post-PUFA liberation:

  • Cyclooxygenase (COX) Pathway:
  • COX-1 (constitutive) and COX-2 (inducible) convert AA to PGH₂, the precursor for:
  • Prostaglandins (PGE₂, PGD₂, PGF₂α) via specific synthases.
  • Prostacyclin (PGI₂) in endothelium.
  • Thromboxane A₂ (TXA₂) in platelets.
  • Aspirin-acetylated COX-2 generates 15(R)-HETE, converted to aspirin-triggered lipoxins (ATLs) [8] [10].
  • Lipoxygenase (LOX) Pathway:
  • 5-LOX (in leukocytes) converts AA to leukotrienes (LTA₄ → LTB₄ or cysLTs LTC₄/LTD₄/LTE₄).
  • 12/15-LOX (in platelets, epithelium) produces lipoxins (LXA₄/LXB₄) via transcellular metabolism [1] [8].
  • Cytochrome P450 (CYP450) Pathway:
  • Generates epoxyeicosatrienoic acids (EETs) (vasodilatory) and 20-hydroxyeicosatetraenoic acid (20-HETE) (vasoconstrictive) [8].

Table 3: Major Eicosanoid Synthesis Pathways from PUFAs

Precursor PUFAEnzyme PathwayKey Eicosanoids GeneratedPrimary Biological Actions
AA (ω-6)COX-1/COX-2PGE₂, TXA₂, PGI₂Inflammation, platelet aggregation, fever, pain
5-LOXLTB₄, cysLTs (LTC₄/LTD₄)Neutrophil chemotaxis, bronchoconstriction
12/15-LOX + transcellularLXA₄, LXB₄Inflammation resolution
EPA (ω-3)COX-2 (aspirin-modified)RvE1, RvE2Phagocyte clearance of debris, anti-inflammation
5-LOXLTB₅Weak neutrophil chemoattractant
DGLA (ω-6)COXPGE₁Anti-inflammatory, vasodilatory

Monoeicosanoin’s biochemical inertness in these canonical pathways positions it as a structural analog rather than a direct participant, though its potential interactions with lipid-metabolizing systems warrant further investigation.

Properties

CAS Number

30208-87-8

Product Name

Monoeicosanoin

IUPAC Name

2,3-dihydroxypropyl icosanoate

Molecular Formula

C23H46O4

Molecular Weight

386.6 g/mol

InChI

InChI=1S/C23H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h22,24-25H,2-21H2,1H3

InChI Key

UMEKPPOFCOUEDT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.